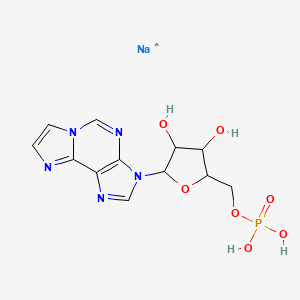

1,N6-Ethenoadenosine 5'-monophosphate disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt”, also known as “1,N6-ε-AMP”, is a highly fluorescent analog of adenosine 5’-monophosphate . It is characterized by a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . It can be used in assays of 5’-nucleotidase activity .

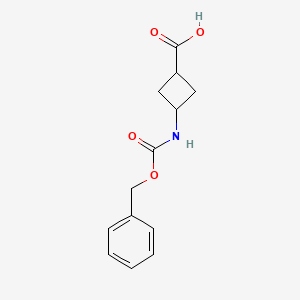

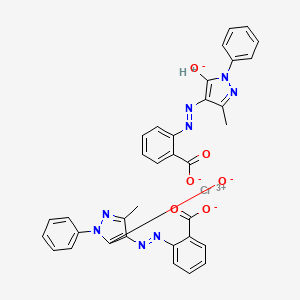

Molecular Structure Analysis

The molecular formula of “1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is C12H14N5NaO7P . The molecular weight is 394.23 g/mol . The structure includes a purine ring system (adenosine) attached to a ribose sugar, which is further linked to a phosphate group .

Physical And Chemical Properties Analysis

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is a solid substance . It has a relatively long wavelength of excitation (250-300 nm), and it emits at 415 nm . The storage temperature is -20°C .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is a useful AMP derivative for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions and modifications, and to identify biomarkers for disease.

Fluorescent Probe

This compound serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm . This makes it a valuable tool in fluorescence microscopy and flow cytometry, where it can be used to visualize and quantify biological processes.

Assays of 5’-nucleotidase Activity

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” can be used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleoside monophosphates, and its activity can be an important indicator of certain diseases.

Biochemical Research

Given its structural similarity to adenosine 5’-monophosphate (AMP), this compound can be used in biochemical research to study the role and function of AMP in various biological processes .

Drug Discovery

As a fluorescent analog of AMP, “1,N6-Ethenoadenosine 5’-monophosphate disodium salt” can be used in drug discovery and development. It can be used to screen for potential drug candidates that interact with AMP or AMP-binding proteins .

Molecular Biology

In molecular biology, this compound can be used to study the role of AMP in DNA and RNA synthesis, as well as in energy transfer processes .

Wirkmechanismus

Target of Action

It is a highly fluorescent analog of adenosine 5’-monophosphate (amp) , suggesting that it may interact with the same or similar targets as AMP.

Biochemical Pathways

CID 16219333 is used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleotide monophosphates, playing a crucial role in purine metabolism. By interacting with this enzyme, CID 16219333 could potentially affect purine metabolism and related biochemical pathways.

Pharmacokinetics

As a small molecule, it is likely to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

It is known that the compound is stable for at least 4 years when stored at -20°c .

Eigenschaften

InChI |

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUQZMBXGOWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)

![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)